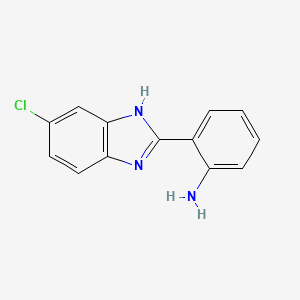

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C13H10ClN3 and a molecular weight of 243.7 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

作用機序

Target of Action

The primary targets of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like other benzodiazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect the action of a compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

化学反応の分析

Types of Reactions: 2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amines .

科学的研究の応用

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzimidazole, including those related to 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline, exhibit promising activity against Mycobacterium tuberculosis. For instance, a series of substituted benzimidazole derivatives were synthesized and evaluated for their antimycobacterial properties using the microplate Alamar blue assay. Compounds with similar structural features demonstrated significant inhibitory effects against M. tuberculosis, suggesting that this compound may also possess similar activity due to its structural similarity to these active compounds .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with specific protein targets associated with tuberculosis. The compound's ability to form stable complexes with proteins such as the Mtb KasA protein has been investigated using computational methods. This approach not only elucidates the binding mechanisms but also aids in the design of more potent derivatives by modifying substituents on the benzodiazole ring .

Fluorescent Probes

The compound has also been explored as a potential fluorescent probe due to its unique electronic properties. The incorporation of the benzodiazole moiety can enhance fluorescence characteristics, making it suitable for applications in bioimaging and sensing technologies. The fluorescence emission properties can be tuned by altering substituents on the aniline part of the molecule, allowing for customization based on specific application needs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, FTIR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms .

In vitro biological assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound and its derivatives. These studies often involve comparing the activity against standard drugs to establish a benchmark for efficacy. The results indicate that modifications on the benzodiazole scaffold can significantly influence biological activity, which is crucial for developing new therapeutic agents.

類似化合物との比較

- 2-(5-Chloro-1H-benzimidazol-2-yl)aniline

- 5-Chloro-1H-benzimidazole

- Aniline derivatives

Comparison: Compared to similar compounds, 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chlorine substitution and benzimidazole core make it particularly interesting for various applications, distinguishing it from other aniline derivatives and benzimidazole compounds .

生物活性

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular structure of this compound includes a benzodiazole moiety with a chlorine substituent and an aniline group. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClN2 |

| Molecular Weight | 248.68 g/mol |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains and demonstrated effectiveness comparable to standard antimicrobial agents. The mechanism of action appears to involve inhibition of bacterial growth through interaction with specific cellular targets.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's mode of action may involve inducing apoptosis or inhibiting key signaling pathways associated with tumor growth.

Case Study: Antitubercular Activity

A notable case study involved the evaluation of similar benzodiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating strong potential as therapeutic agents against tuberculosis .

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may lead to modulation of enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

When compared to other benzodiazole derivatives, this compound exhibits unique characteristics due to its specific chlorine substitution and aniline group. This distinctive structure may enhance its reactivity and biological activity relative to similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 2-(5-Chloro-benzimidazolyl)aniline | Moderate antimicrobial activity |

| 3-(5-Chloro-1H-benzodiazol-2-yl)aniline | Anticancer properties |

| 4-(5-Chloro-benzothiazolyl)aniline | Limited studies on biological activity |

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound. Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Identification of specific molecular targets.

- Exploration of structure–activity relationships (SAR).

特性

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVOGEATHKXBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。